Butanecarbothioyl chloride

Description

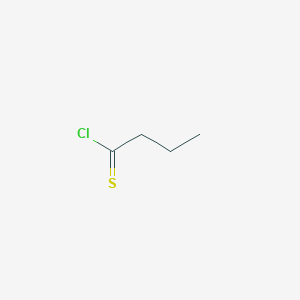

Structure

3D Structure

Properties

CAS No. |

1263280-12-1 |

|---|---|

Molecular Formula |

C4H7ClS |

Molecular Weight |

122.62 g/mol |

IUPAC Name |

butanethioyl chloride |

InChI |

InChI=1S/C4H7ClS/c1-2-3-4(5)6/h2-3H2,1H3 |

InChI Key |

NSXKVMCVAPWBAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=S)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butanecarbothioyl Chloride

Chemo- and Regioselective Synthesis Strategies

The synthesis of butanecarbothioyl chloride requires precise control to ensure the selective formation of the thioacyl chloride moiety while avoiding unwanted side reactions.

Direct halogenation of thiobutanoic acid or its corresponding salts is a straightforward approach to this compound. This method hinges on the nucleophilic character of the sulfur atom in the thioic acid. The reaction typically involves treating the thiobutanoic acid with a suitable halogenating agent. The choice of halogenating agent and reaction conditions is critical to prevent over-oxidation or other side reactions, such as the formation of disulfides. While conceptually simple, achieving high yields and purity can be challenging due to the reactivity of both the starting material and the product.

A more common and reliable method for preparing this compound is the conversion of butanethioic acid (thiobutyric acid) using classic chlorinating agents like thionyl chloride (SOCl₂) or phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). orgsyn.orglibretexts.org These reagents are widely used for the synthesis of acyl chlorides from carboxylic acids, and the same principles apply to their sulfur analogs. orgsyn.org

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. orgsyn.orgorganic-chemistry.org The mechanism involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by the chloride ion. libretexts.org The use of phosphorus halides also provides the desired thioacyl chloride, though the removal of phosphorous-based byproducts can be more complex. The choice between these reagents often depends on the scale of the reaction, the desired purity, and the specific substrate. For instance, hindered alcohols react sluggishly with phosphorus tribromide, a behavior that can be extrapolated to hindered thioic acids. libretexts.org

| Reagent | Typical Conditions | Advantages | Disadvantages |

| **Thionyl Chloride (SOCl₂) ** | Often used neat or in an inert solvent (e.g., toluene); may require heating. orgsyn.orgnih.gov | Gaseous byproducts (SO₂, HCl) simplify purification. orgsyn.org | Reagent is corrosive and moisture-sensitive. |

| Phosphorus Trichloride (PCl₃) | Typically requires heating the mixture of thioic acid and PCl₃. | Effective for many substrates. | Byproduct (phosphorous acid) is non-volatile and requires separation. |

| Phosphorus Pentachloride (PCl₅) | Reaction can often be performed at room temperature or with gentle warming. | Highly reactive. | Solid byproduct (POCl₃) requires careful separation. |

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the formation of C-S bonds. beilstein-journals.org While direct catalytic synthesis of this compound is not widely documented, related methodologies, such as the carbonylative coupling of thiols, offer a promising avenue. chemrevlett.com These reactions typically involve a transition metal catalyst (e.g., palladium or nickel), a carbon monoxide source, and a thiol. chemrevlett.com

In a hypothetical application to this compound synthesis, a butyl thiol could be coupled with a source of carbonyl chloride or a related synthon in the presence of a suitable catalyst. Transition metal-catalyzed approaches offer advantages such as high functional group tolerance and milder reaction conditions compared to traditional methods. beilstein-journals.orgchemrevlett.com For example, palladium-catalyzed systems have been extensively used for carbonyl α-alkylations and arylations. mdpi.com The development of such catalytic systems could provide a more efficient and atom-economical route to thioacyl chlorides.

| Catalyst System | Ligand Example | Potential Substrates | Key Features |

| Palladium-based | Phosphine ligands (e.g., Xantphos) chemrevlett.com | Aryl/Alkyl Halides, Thiols | High functional group tolerance, mild conditions. beilstein-journals.org |

| Nickel-based | Xantphos chemrevlett.com | Alkyl Iodides, Thiols | Can activate alkyl halides at ambient temperature under photoirradiation. chemrevlett.com |

| Rhodium-based | Chiral CpRh(III) complex snnu.edu.cn | Heteroarenes | Used in asymmetric C-H functionalization. snnu.edu.cn |

The synthesis of chiral molecules is of paramount importance in pharmaceutical and materials science. nih.govmdpi.com Developing stereoselective routes to chiral analogs of this compound, where chirality is centered at the α- or β-position of the butyl chain, is a significant synthetic challenge.

Strategies to achieve this include:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a chiral butanethioic acid. This approach leverages existing chirality to build the final molecule.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. Sulfoxides have been successfully used as chiral auxiliaries in enantioselective synthesis. umontpellier.fr

Asymmetric Catalysis: Employing a chiral transition metal catalyst or an organocatalyst can induce enantioselectivity in the key bond-forming step. snnu.edu.cnmdpi.com For example, photopromoted N-heterocyclic carbene (NHC) catalyzed reactions have been used to create chiral molecules with high enantioselectivity. rsc.org

These advanced methods allow for the creation of specific stereoisomers, which is crucial for studying their unique biological activities or material properties. umontpellier.fr

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgpro-metrics.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest portion of waste in a chemical process. nih.gov Performing reactions under solvent-free or minimally solvated conditions offers several advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal.

Increased Reaction Rates: Higher concentration of reactants can lead to faster reactions. semanticscholar.org

Energy Savings: Avoids the energy-intensive processes of heating and distilling large volumes of solvent.

Solvent-free syntheses of related compounds, such as thioacids and thioesters, have been successfully developed. organic-chemistry.orgresearchgate.net For example, methods using microwave irradiation under solvent-free conditions have been reported for the synthesis of phosphorothioates. nih.govbeilstein-journals.org Similarly, the reaction of acyl chlorides with thiols has been achieved using a catalyst under solvent-free conditions at room temperature. researchgate.net These approaches could be adapted for the synthesis of this compound, for instance, by reacting butanethioic acid with a chlorinating agent without a solvent, potentially with microwave or ultrasonic assistance to provide the necessary activation energy. semanticscholar.orgresearchgate.net The development of practical solvent-free protocols is a key goal for making chemical synthesis more sustainable. rsc.org

Utilization of Biocatalytic or Organocatalytic Systems

The quest for greener and more selective chemical transformations has propelled the development of biocatalysis and organocatalysis. These fields offer promising alternatives to conventional metal-based catalysis.

Biocatalytic Approaches: A Frontier in Thioacyl Chloride Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. nih.govresearchgate.net While the direct enzymatic synthesis of thioacyl chlorides has not been extensively reported in scientific literature, the existing knowledge on biocatalytic C-S bond formation and carboxylic acid activation provides a foundation for future research.

Enzymes such as those involved in the biosynthesis of thiocarboxylic acids could potentially be engineered or adapted for the synthesis of thioacyl chlorides. rsc.org For instance, carboxylic acid reductases (CARs) are known to catalyze the reduction of a wide range of carboxylic acids to aldehydes. nih.gov These enzymes activate the carboxylic acid, which could, in principle, be intercepted by a suitable sulfur nucleophile. The development of such a chemoenzymatic strategy, where an enzyme activates the carboxylic acid and a chemical reagent delivers the thio group, represents a promising, albeit currently speculative, avenue for the synthesis of this compound.

Organocatalysis: A Metal-Free Strategy for C-S Bond Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. rsc.org It offers a metal-free approach to the formation of various chemical bonds, including the C-S bond. researchgate.net The activation of carboxylic acids using organocatalysts is a key strategy that could be applied to the synthesis of this compound. mpg.denih.govthieme-connect.com

One plausible, though hypothetical, organocatalytic route to this compound could involve the activation of butanoic acid or its derivative by an organocatalyst, followed by reaction with a sulfur-donating reagent. For example, a chiral phosphoric acid catalyst could form a heterodimer with the carboxylic acid, increasing its reactivity. nih.govthieme-connect.comacs.org This activated intermediate could then react with a thionating agent to form the desired thioacyl chloride.

Another approach could utilize organocatalysts to facilitate the conversion of aldehydes to thioesters, which are structurally related to thioacyl chlorides. nsf.gov Research has shown that organic molecules like 9,10-phenanthrenequinone can promote the formation of acyl radicals from aldehydes under visible light, which can then be trapped by a sulfur source. nsf.gov While this produces thioesters, the underlying principle of organocatalytic acyl radical generation could be adapted for thioacyl chloride synthesis.

Below is a table with representative data from organocatalytic reactions that form C-S bonds or activate carboxylic acids, illustrating the potential of this methodology.

| Catalyst/Reagent | Substrate Scope | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Chiral Phosphoric Acid | meso-Aziridines, Carboxylic Acids | Chiral 1,2-Amino Alcohols | up to 99 | up to 97.5:2.5 | thieme-connect.com |

| 9,10-Phenanthrenequinone | Aldehydes, Thiols | Thioesters | 61-95 | N/A | nsf.gov |

| Isothiouronium Salt | Carboxylic Acids | Cyanomethyl Thioesters | up to 99 | N/A | acs.org |

| 4-Bromo Pyridine–Borane Complex | Carboxylic Acids, Thiols | Thioesters | up to 95 | N/A | rsc.org |

Flow Chemistry and Continuous Processing for Scalable Production

The synthesis of reactive and potentially hazardous compounds like this compound can be significantly improved by employing flow chemistry and continuous processing. vapourtec.comresearchgate.netvapourtec.commt.comrsc.orggoogle.com This technology offers enhanced safety, better process control, and straightforward scalability compared to traditional batch methods. vapourtec.commt.com

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a reactor, minimizing the amount of hazardous material present at any given time. vapourtec.com The high surface-area-to-volume ratio of flow reactors allows for superior heat and mass transfer, enabling precise control over reaction temperature, which is crucial for highly exothermic reactions. vapourtec.com

A conceptual continuous flow process for the synthesis of this compound could involve pumping a solution of butanoic acid and a chlorinating agent, such as thionyl chloride, through separate channels into a microreactor. rsc.org The in-situ formation of the acyl chloride would be followed by the introduction of a sulfur source in a subsequent reactor module. The short residence times, precisely controlled by the flow rate, can help to minimize the formation of byproducts and the decomposition of the desired thioacyl chloride. vapourtec.com

Recent advancements have demonstrated the in-flow generation of reactive reagents like phosgene (B1210022) from chloroform, which can then be used to synthesize acyl chlorides from carboxylic acids in a continuous manner. acs.org A similar strategy could be envisioned for this compound, where a reactive sulfur-containing species is generated and immediately consumed in the flow system. Furthermore, the direct conversion of carboxylic acids to acyl fluorides using in-flow generated thionyl fluoride (B91410) has been reported, and this methodology was extended to the synthesis of thioesters, highlighting the versatility of flow systems. chemrxiv.org

The following table presents examples of parameters used in the continuous flow synthesis of acyl chlorides and related compounds, demonstrating the feasibility of this technology for the production of reactive intermediates.

| Reactants | Reagent | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |

| Carboxylic Acid, Chloroform | Photochemically generated Phosgene | Flow Reactor | N/A | N/A | N/A | acs.org |

| Carboxylic Acid | Thionyl Chloride | Flow Reactor | N/A | N/A | N/A | rsc.org |

| Carboxylic Acid | Bis(trichloromethyl)carbonate | Flow Reactor | N/A | N/A | High | researchgate.net |

| Carboxylic Acid | Thionyl Fluoride (in-flow generated) | Microfluidic Device | N/A | Mild | High | chemrxiv.org |

The adoption of these advanced synthetic methodologies holds the potential to make the synthesis of this compound and other reactive thioacyl chlorides safer, more efficient, and scalable.

Reaction Mechanisms and Reactivity Profiles of Butanecarbothioyl Chloride

Electrophilic Reactivity and Addition Pathways Across the Thiocarbonyl Moiety

While the thiocarbonyl carbon is electrophilic, the sulfur atom, with its available lone pairs of electrons, is nucleophilic. This allows the thiocarbonyl group to react with electrophiles. tandfonline.com Reactions with electrophilic carbenes, for example, proceed via an attack on the electron-rich sulfur atom. uzh.ch This initial attack generates a reactive intermediate known as a thiocarbonyl ylide, which is a sulfur-centered 1,3-dipole. tandfonline.comscholarsportal.info These ylides can then undergo various subsequent reactions, such as 1,3-electrocyclization to form thiiranes. researchgate.net

The higher polarizability of sulfur compared to oxygen makes the thiocarbonyl group more reactive towards certain electrophiles than a carbonyl group. caltech.edu This dual reactivity—electrophilic carbon and nucleophilic sulfur—is a hallmark of thiocarbonyl compounds.

Table 3: Comparison of Carbonyl (C=O) and Thiocarbonyl (C=S) Properties

| Property | Carbonyl (C=O) | Thiocarbonyl (C=S) |

|---|---|---|

| Bond Dissociation Energy | ~162 kcal/mol | ~115 kcal/mol |

| Electronegativity Difference | High (O > C) | Moderate (S ≈ C) |

| Polarizability | Lower | Higher |

| Reactivity at Carbon | Electrophilic | Highly Electrophilic |

| Reactivity at Heteroatom | Weakly Nucleophilic | Nucleophilic |

Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions involving simple thioacyl chlorides like butanecarbothioyl chloride are not widely documented in the chemical literature. Unlike some thioketones that can exhibit thione-enethiol tautomerism, the presence of the chlorine atom on the thiocarbonyl carbon makes such pathways less favorable for thioacyl chlorides. caltech.edu Dimerization reactions are a more common fate for many reactive thioacyl chlorides, particularly simpler derivatives. wikipedia.org

Radical Reactions and Single-Electron Transfer Processes Involving this compound

Thiocarbonyl compounds can participate in radical reactions. caltech.edu The C=S double bond can undergo radical additions, although such reactions are less common than for C=C bonds and are often followed by fragmentation. researchgate.net The generation of thiyl radicals from thioacids is a well-established process used in organic synthesis, often involving initiation via photoredox catalysis or other radical initiators. rsc.orgrsc.org

In the context of this compound, single-electron transfer (SET) from a potent reducing agent to the thiocarbonyl group could potentially generate a radical anion intermediate. This species would be highly reactive and could undergo subsequent reactions such as dimerization or loss of a chloride ion to form a thioacyl radical. While direct radical additions to the C=S bond without subsequent fragmentation are rare, they represent a potential, albeit less explored, reaction pathway for this class of compounds. researchgate.net

Chemo- and Stereoselectivity in this compound Transformations

The reactivity of this compound, an acyl thiochloride, is characterized by the electrophilic nature of its thiocarbonyl carbon. This inherent reactivity allows it to participate in a variety of chemical transformations. However, achieving selectivity in these reactions, particularly in the presence of multiple reactive sites or the potential for forming multiple stereoisomers, requires a sophisticated understanding of reaction mechanisms and the judicious use of directing groups and chiral influences.

The challenge in achieving high levels of chemo- and stereoselectivity lies in modulating the reactivity of the this compound and the nucleophile. Factors such as solvent, temperature, and the presence of catalysts or additives can significantly influence the reaction pathway. For instance, in a molecule containing both an alcohol and a thiol, this compound would be expected to react preferentially with the softer thiol nucleophile, demonstrating a degree of inherent chemoselectivity. However, this selectivity can be further enhanced or even reversed under specific reaction conditions.

In the realm of stereoselectivity, the introduction of chirality is essential to induce facial bias in the approach of a nucleophile to the planar thiocarbonyl group. This is often accomplished through the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate or reagent. These auxiliaries create a chiral environment around the reaction center, sterically hindering one face of the molecule and thereby directing the incoming nucleophile to the other.

A common strategy involves the use of chiral alcohols or amines to form chiral thioesters or thioamides, respectively. The subsequent reactions of these derivatives can then proceed with a high degree of diastereoselectivity. The choice of the chiral auxiliary is critical, as its size and conformational rigidity will dictate the extent of stereochemical control.

For example, the reaction of this compound with a chiral amino alcohol can lead to the formation of an oxathiazine, where the stereochemistry of the newly formed centers is influenced by the existing stereocenter on the amino alcohol. The diastereomeric ratio of the products will depend on the relative energies of the transition states leading to their formation.

Derivatization and Functionalization of Butanecarbothioyl Chloride

Formation of Diverse Thioesters and Thioamides

Butanecarbothioyl chloride readily reacts with a range of nucleophiles to form thioesters and thioamides. These reactions are fundamental in constructing more complex molecular architectures.

The reaction with alcohols or thiols in the presence of a base, such as triethylamine, yields the corresponding thioesters. researchgate.net This transformation is a direct method for introducing the butanethioyl group into a molecule. Similarly, reaction with primary or secondary amines affords the corresponding thioamides. These thioamide derivatives can be important intermediates in the synthesis of various heterocyclic compounds. synarchive.comrsc.org

| Nucleophile | Product |

| Alcohol (R-OH) | Thioester (C4H9CSOR) |

| Thiol (R-SH) | Dithioester (C4H9CSSR) |

| Primary Amine (R-NH2) | N-substituted Thioamide (C4H9CSNHR) |

| Secondary Amine (R2NH) | N,N-disubstituted Thioamide (C4H9CSNR2) |

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The reaction of this compound with organometallic reagents provides an effective pathway for the formation of new carbon-carbon bonds, leading to the synthesis of various thioketones and other sulfur-containing compounds.

While direct cross-coupling reactions with this compound are not extensively documented, the principles of established methodologies can be applied to thioacyl chlorides in general.

Kumada-Type Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.orgchem-station.com The reaction of this compound with a Grignard reagent (R-MgX) could potentially yield a thioketone (C4H9CSR). The choice of catalyst and reaction conditions is crucial to prevent side reactions. nih.gov

Negishi-Type Coupling : The Negishi coupling utilizes an organozinc reagent in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond with an organic halide. wikipedia.orgsynarchive.comorganic-chemistry.org This method is known for its functional group tolerance. nih.gov A potential application would be the reaction of this compound with an organozinc compound (R-ZnX) to synthesize the corresponding thioketone.

Stille-Type Coupling : The Stille reaction couples an organotin reagent with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is versatile and tolerates a wide range of functional groups. libretexts.org The coupling of this compound with an organostannane (R-SnR'3) would be expected to produce a thioketone.

| Coupling Reaction | Organometallic Reagent | Catalyst | Potential Product |

| Kumada | R-MgX | Ni or Pd | C4H9C(=S)R |

| Negishi | R-ZnX | Ni or Pd | C4H9C(=S)R |

| Stille | R-SnR'3 | Pd | C4H9C(=S)R |

The addition of Grignard and organolithium reagents to this compound is a direct method for forming carbon-carbon bonds. These highly reactive organometallic compounds act as strong nucleophiles. libretexts.orglibretexts.org

The reaction of this compound with a Grignard reagent (R-MgX) typically leads to the formation of a thioketone after the initial addition. masterorganicchemistry.comchemguide.co.uk However, if an excess of the Grignard reagent is used, a second addition can occur, leading to the formation of a tertiary thiol upon acidic workup. saskoer.castackexchange.com

Similarly, organolithium reagents (R-Li) react with this compound. masterorganicchemistry.comyoutube.com The initial product is a thioketone, which can also undergo a second nucleophilic attack by the organolithium reagent, especially if the reagent is in excess.

Synthesis of Sulfur-Containing Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds, which are significant in medicinal chemistry. digitellinc.comnih.gov The thioamide derivatives of this compound are particularly useful in this regard.

For instance, butanethioamide, which can be synthesized from this compound, can undergo condensation reactions with α-haloketones in the Hantzsch thiazole (B1198619) synthesis to yield thiazole derivatives. synarchive.comrsc.orgwikipedia.org Thiazoles are an important class of heterocyclic compounds with diverse biological activities.

Furthermore, this compound and its derivatives can be utilized in the construction of other sulfur-containing heterocycles like thiophenes. pharmaguideline.comorganic-chemistry.org For example, Friedel-Crafts type reactions with appropriate substrates can lead to the formation of substituted thiophenes. orgsyn.org The Fiesselmann thiophene (B33073) synthesis offers another route where derivatives of thioglycolic acid react with acetylenic compounds, a reaction pathway that could be adapted for thioacyl chlorides. wikipedia.org The versatility of this compound also extends to the synthesis of other sulfur heterocycles such as 1,2-dithioles and thietes. organic-chemistry.orgarkat-usa.org

Polymerization Reactions and Macromolecular Synthesis Applications

Thioacyl chlorides and their derivatives can play a role in macromolecular synthesis, particularly in controlled radical polymerization techniques. One such technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. mdpi.com

While this compound itself may not be a direct RAFT agent, it can be used to synthesize dithioesters, which are a common class of RAFT agents. researchgate.net By reacting this compound with a suitable thiol, a dithioester with a specific R-group can be prepared. This dithioester can then act as a chain transfer agent in the RAFT polymerization of various vinyl monomers. researchgate.netnih.gov

Additionally, thioacyl compounds can be involved in other polymerization methods. For instance, a process known as controlled Thioacyl Group Transfer (TAGT) polymerization of cyclic sulfides has been developed, which could potentially be adapted for monomers derived from this compound. acs.org

Advanced Spectroscopic Characterization for Mechanistic Insights in Butanecarbothioyl Chloride Chemistry

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it proceeds, providing invaluable data on the formation and consumption of reactants, intermediates, and products. This approach is particularly crucial for studying the fast and often complex reactions involving butanecarbothioyl chloride.

Infrared and Raman Spectroscopy for Intermediate Detection and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. They are exceptionally well-suited for in-situ monitoring of reactions involving this compound by tracking changes in the characteristic vibrational frequencies of key functional groups.

The most informative vibrational modes for this compound are the C=S (thiocarbonyl) and C-Cl (carbon-chloride) stretching frequencies. The C=S stretching vibration in thioacyl chlorides is expected to appear in a distinct region of the mid-infrared spectrum. By analogy with thiocarbonyl chlorofluoride (CSCIF), where the C=S stretch is assigned to a strong band around 1257 cm⁻¹, a similar strong absorption would be anticipated for this compound. The exact position of this band would be influenced by the electronic effects of the butyl group.

The C-Cl stretching frequency in acyl chlorides typically appears in the range of 850-550 cm⁻¹. For this compound, this vibration is expected to be in a similar region. Monitoring the intensity of the C=S and C-Cl bands can provide kinetic information about the consumption of the starting material.

Furthermore, the appearance of new vibrational bands can signal the formation of reaction intermediates. For instance, in a reaction where the chloride is displaced by a nucleophile, the disappearance of the C-Cl stretch and the emergence of new bands corresponding to the new functional group can be readily followed.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| C=S | Stretch | 1200 - 1280 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium |

| C-H (butyl) | Stretch | 2850 - 2960 | Strong |

Note: These are predicted values based on analogous compounds. Actual values may vary.

Raman spectroscopy offers complementary information. The C=S bond, being highly polarizable, is expected to give a strong Raman signal, making it an excellent probe for monitoring changes in the thiocarbonyl group. The C-Cl stretch is also typically Raman active. The symmetry of reaction intermediates can sometimes be deduced from the polarization of Raman bands.

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Kinetic Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of this compound chemistry, both ¹H and ¹³C NMR can be employed for in-situ reaction monitoring.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the butyl group. The protons on the α-carbon (adjacent to the C=S group) would be the most deshielded due to the electron-withdrawing nature of the thioacyl chloride moiety. By integrating the signals of the starting material and product over time, reaction kinetics can be accurately determined.

¹³C NMR: The carbon-13 NMR spectrum provides more direct information about the carbon skeleton. The most diagnostic signal would be that of the thiocarbonyl carbon (C=S). In thioamides and thioesters, the C=S carbon typically resonates in the range of 185-216 ppm. A similar, or even more downfield, chemical shift is anticipated for the thiocarbonyl carbon of this compound due to the electronegativity of the chlorine atom. The carbons of the butyl group would appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 190 - 220 |

| α-CH₂ | 40 - 50 |

| β-CH₂ | 25 - 35 |

| γ-CH₂ | 20 - 30 |

Note: These are predicted values based on analogous compounds and general chemical shift trends.

By acquiring ¹³C NMR spectra at regular intervals during a reaction, the disappearance of the C=S signal of the starting material and the appearance of new signals corresponding to the product's carbon framework can be monitored to track reaction progress and identify intermediates.

Mass Spectrometry for Reaction Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying reaction products and intermediates, as well as for elucidating fragmentation pathways which can provide structural information.

For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺˙). The fragmentation of this molecular ion would be expected to follow predictable pathways based on the stability of the resulting fragments.

Key fragmentation pathways would likely involve:

α-cleavage: Loss of the butyl radical (•C₄H₉) to form a stable [C(S)Cl]⁺ ion.

Loss of Chlorine: Cleavage of the C-Cl bond to generate a butanecarbothioyl cation [C₄H₉CS]⁺.

McLafferty Rearrangement: If applicable, this could lead to the elimination of a neutral alkene molecule.

Fragmentation of the Butyl Chain: Cleavage at various points along the alkyl chain.

The presence of chlorine would be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). By analyzing the mass spectra of reaction mixtures over time, the formation of products can be confirmed by the appearance of their corresponding molecular ions and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of ions, further aiding in the identification of unknown intermediates and products.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₅H₉ClS]⁺˙ | Molecular Ion | 136/138 |

| [C₄H₉CS]⁺ | Butanecarbothioyl cation | 101 |

| [CSCl]⁺ | Thioformyl chloride cation | 79/81 |

Note: m/z values are for the most abundant isotopes.

X-ray Crystallography of Co-crystallized Reaction Adducts and Precursors

X-ray crystallography provides unambiguous, three-dimensional structural information of crystalline compounds. While this compound itself may be difficult to crystallize due to its likely liquid state at room temperature and instability, X-ray crystallography can be a powerful tool for characterizing stable precursors or solid reaction adducts.

For instance, if a reaction of this compound with a suitable nucleophile yields a stable, crystalline product, its structure can be determined by X-ray diffraction. This would provide definitive proof of the reaction outcome and offer insights into the stereochemistry of the reaction. An example of a related compound that has been characterized by X-ray crystallography is thiophene-3-carbonyl chloride, which demonstrates the feasibility of obtaining crystal structures for thioacyl chlorides.

Analysis of the crystal structure of a derivative would reveal precise bond lengths, bond angles, and intermolecular interactions. This information can be used to understand the electronic properties of the thioacyl group and how it influences the reactivity of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Some reactions involving thioacyl chlorides may proceed through radical intermediates, and EPR spectroscopy is the most direct method for their detection and characterization.

The direct EPR detection of thioacyl radicals (R-C•=S) has been reported to be challenging. However, reactions involving this compound could potentially generate other radical species, such as thiyl radicals (R-S•), through various mechanisms.

Spin Trapping: A common technique used in EPR to study short-lived radicals is spin trapping. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. For reactions of this compound, spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN) could be used. The hyperfine coupling constants of the resulting spin adduct can provide information about the structure of the original trapped radical.

Interestingly, studies have shown that thioacyl radicals may react with certain spin traps, such as 2-methyl-2-nitrosopropane, to yield thiocarbonyloxyaminyls rather than the expected thioacyl nitroxides. This highlights the complexity of interpreting EPR data in such systems and underscores the importance of careful experimental design and data analysis. The observation of any radical species via EPR would provide strong evidence for a radical-mediated reaction pathway in the chemistry of this compound.

Computational and Theoretical Investigations of Butanecarbothioyl Chloride

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels, which in turn dictate the molecule's stability, geometry, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, reflecting electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability.

For butanecarbothioyl chloride, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the sulfur and chlorine atoms. The LUMO is anticipated to be a π* antibonding orbital localized on the C=S (thiocarbonyl) bond. This localization makes the thiocarbonyl carbon highly electrophilic and susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific data for this compound is not published, theoretical studies on related acylphosphonates provide insight into how FMO energies are analyzed.

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) Calculated for a model compound using Density Functional Theory (DFT) at the B3LYP/6-31G level.*

| Molecular Orbital | Energy (Hartree) | Energy (eV) | Description |

| LUMO | -0.095 | -2.59 | Primarily π* orbital of the C=S bond |

| HOMO | -0.258 | -7.02 | Primarily non-bonding orbitals of S and Cl |

| HOMO-LUMO Gap | 0.163 | 4.43 | Energy difference indicating reactivity |

This table is illustrative, based on general principles and data from analogous compounds, to demonstrate the type of information gained from FMO analysis.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge that govern intermolecular interactions and reaction sites. Charge distribution analysis quantifies the partial atomic charges, while Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge landscape on the molecule's van der Waals surface.

In an MEP map, regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show a significant positive potential around the thiocarbonyl carbon due to the electron-withdrawing effects of both the sulfur and chlorine atoms. The regions around the sulfur and chlorine atoms would exhibit negative potential due to their high electronegativity and lone pairs of electrons.

This charge polarization is crucial for the compound's reactivity, particularly in nucleophilic acyl substitution reactions, where a nucleophile is attracted to the electron-deficient carbon atom.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed potential energy surface that describes the entire reaction course.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration between reactants and products. Characterizing the geometry and energy of the TS is crucial for understanding reaction mechanisms and predicting reaction rates. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary barrier that must be overcome for the reaction to proceed.

Computational studies on the reactions of acyl chlorides, such as nucleophilic substitution, have shown that the mechanism can vary. acs.orgnih.gov For instance, the reaction could proceed through a concerted SN2-like mechanism with a single transition state or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. acs.orgnih.gov For this compound reacting with a nucleophile, computational modeling could distinguish between these pathways. Calculations would involve locating the TS structure and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Table 2: Illustrative Calculated Activation Energies for Acyl Chloride Reactions Based on DFT calculations for the reaction of a model acyl chloride with a nucleophile.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Concerted SN2-like | Nucleophilic attack & LG departure | 15.2 |

| Stepwise (Addition-Elimination) | Formation of tetrahedral intermediate | 18.5 |

This table provides hypothetical data to illustrate how activation energies can be used to determine the most favorable reaction mechanism.

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects using either implicit or explicit models. Implicit solvent models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions like hydrogen bonding.

For reactions involving charged intermediates, such as the solvolysis of acyl chlorides, polar solvents can stabilize these species, often favoring an SN1-type mechanism. mdpi.comnih.gov In contrast, less polar solvents may favor a bimolecular SN2 mechanism. Computational studies on the solvolysis of related chlorothioformates show a shift in mechanism depending on the solvent's ionizing power and nucleophilicity. mdpi.commdpi.comnih.gov A similar solvent-dependent mechanistic shift would be expected for this compound. Calculations can predict how the activation energies and the stability of intermediates change in different solvents, thus forecasting the dominant reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of flexible molecules and provides insight into how molecular shape and dynamics influence reactivity.

The butyl group in this compound is flexible, with multiple rotatable single bonds. This flexibility gives rise to numerous conformers (rotational isomers) with different energies and geometries. MD simulations could be used to explore the potential energy surface of this compound, identifying the most stable low-energy conformers and the energy barriers for interconversion between them.

Applications of Butanecarbothioyl Chloride in Complex Molecule Synthesis

Utilization in the Synthesis of Bioactive Molecules and Derivatives

The precise control over molecular structure afforded by butanecarbothioyl chloride makes it a valuable tool in the synthesis of biologically active molecules. Its ability to introduce sulfur-containing moieties into organic frameworks is of particular interest in medicinal chemistry, where such groups can modulate pharmacological properties.

Precursors to Advanced Pharmaceutical Scaffolds and Analogs

This compound serves as a key intermediate in the construction of complex heterocyclic scaffolds that form the core of many modern pharmaceuticals. The thioacyl chloride group readily participates in cyclization reactions, enabling the formation of thiophenes, thiazoles, and other sulfur-containing ring systems. These heterocycles are prevalent in a wide range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The incorporation of the butylthio group can also influence the lipophilicity and metabolic stability of the final drug candidates, potentially leading to improved pharmacokinetic profiles.

| Pharmaceutical Scaffold | Therapeutic Area | Role of this compound |

| Thiophene (B33073) Derivatives | Antiviral, Anticancer | Key reagent for ring formation |

| Thiazole (B1198619) Analogs | Anti-inflammatory | Introduction of the thioamide precursor |

| Fused Heterocyclic Systems | Various | Facilitates multicomponent cyclization |

Ligand Synthesis for Asymmetric Catalysis

In the field of asymmetric catalysis, the development of chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions. This compound can be employed in the synthesis of novel sulfur-containing ligands. The sulfur atom can act as a soft donor, coordinating to transition metals and influencing the catalytic activity and enantioselectivity of the resulting metal complexes. The butyl group can be modified to introduce chiral centers or steric bulk, further tuning the ligand's properties for specific catalytic transformations, such as asymmetric hydrogenations or carbon-carbon bond-forming reactions.

Material Science Applications and Polymer Chemistry

The reactivity of this compound also extends to the realm of material science, where it is utilized in the synthesis of specialty polymers and functional organic materials with tailored properties.

Monomer in the Synthesis of Specialty Polymers

This compound can function as a monomer or a co-monomer in polymerization reactions. The thioacyl chloride group can undergo polycondensation or be converted to other polymerizable functionalities. The resulting sulfur-containing polymers can exhibit unique properties such as high refractive indices, enhanced thermal stability, and specific interactions with metal ions. These characteristics make them suitable for applications in optical materials, high-performance plastics, and separation membranes.

| Polymer Type | Key Property | Potential Application |

| Polythioesters | High Refractive Index | Optical lenses and coatings |

| Sulfur-containing Polyamides | Enhanced Thermal Stability | High-performance engineering plastics |

| Functionalized Polyolefins | Metal Ion Chelation | Membranes for water purification |

Building Block for Functional Organic Materials

Beyond polymers, this compound is a valuable building block for the synthesis of smaller, well-defined functional organic materials. These materials can be designed for specific applications in electronics, sensing, and nanotechnology. For instance, molecules containing the thioamide functionality derived from this compound can self-assemble into ordered structures on surfaces, a property that is exploited in the development of organic thin-film transistors and chemical sensors. The sulfur atom can also play a crucial role in the electronic properties of these materials, influencing their conductivity and charge-transport characteristics.

Role in Multicomponent Reactions and Cascade Processes

The high reactivity of this compound makes it an ideal component for multicomponent reactions (MCRs) and cascade processes. In these reactions, multiple starting materials are combined in a single step to generate complex products with high efficiency and atom economy. The thioacyl chloride can react sequentially with different nucleophiles, initiating a cascade of bond-forming events that rapidly build molecular complexity. This approach is particularly powerful for the discovery of new bioactive compounds and for the efficient synthesis of complex natural products. The ability to form multiple bonds in a single operation streamlines synthetic routes and reduces waste, aligning with the principles of green chemistry.

Future Research Trajectories and Emerging Paradigms in Butanecarbothioyl Chloride Research

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Thioacyl Derivatives

The synthesis of enantiopure molecules is a cornerstone of modern chemistry, yet the asymmetric synthesis of derivatives from highly reactive thioacyl chlorides remains a largely unexplored frontier. Future research will necessarily focus on the development of catalytic systems capable of controlling stereochemistry during the derivatization of butanecarbothioyl chloride.

A primary research trajectory involves the use of chiral organocatalysts to produce enantiomerically enriched thioesters and thioamides. While the direct asymmetric synthesis of free thiols has been demonstrated using organocascade reactions that proceed through thioester intermediates, applying this control directly to the reactions of a thioacyl chloride is a formidable challenge that represents a significant opportunity. nih.gov The development of novel chiral catalysts, such as chiral thioether-based systems or chiral thiophosphorus acids, could provide the necessary chiral environment to induce enantioselectivity. rsc.orgnih.gov

Key research objectives in this area will include:

Chiral Nucleophile Catalysis: Designing reactions where a chiral alcohol, amine, or thiol is used in substoichiometric amounts in the presence of a stoichiometric achiral nucleophile and a base, operating under a catalyst-regeneration cycle.

Chiral Lewis Acid/Base Catalysis: Investigating chiral Lewis acids or bases that can coordinate to the sulfur or chlorine atom of this compound, thereby activating the substrate and creating a chiral pocket that directs the approach of an incoming nucleophile.

Kinetic Resolution: Developing enzymatic or small-molecule catalytic systems that can selectively react with one enantiomer of a racemic chiral nucleophile, leaving the other unreacted and thereby producing enantiomerically pure thioester or thioamide products.

The successful development of these methodologies would provide access to a new class of chiral sulfur-containing building blocks, which are of significant interest for applications in pharmaceuticals and materials science.

| Research Approach | Catalyst Class Example | Potential Product |

| Chiral Organocatalysis | Chiral Phosphoric Acids nih.gov | Enantioenriched β-hydroxy thioesters |

| Chiral Lewis Acid Catalysis | Chiral Thioether-based Ligands rsc.org | Chiral Thioesters/Thioamides |

| Kinetic Resolution | Lipases, Chiral Amines | Enantiopure Thioesters from racemic alcohols |

Integration with Photoredox and Electrocatalytic Transformations for Novel Reactivity Modes

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools for generating radical intermediates under exceptionally mild conditions. nih.gov Aroyl and acyl chlorides are now recognized as excellent precursors for acyl radicals through single-electron transfer processes, opening up a vast landscape of previously inaccessible chemical transformations. nih.govrsc.org A significant future direction for this compound research is the application of these techniques to generate the corresponding butanecarbothioyl radical.

The generation of this thioacyl radical would unlock novel reactivity modes, including:

Radical-based C-C Bond Formation: Thioacyl radicals could participate in Giese-type additions to electron-deficient alkenes, Minisci-type acylations of heteroarenes, and cross-coupling reactions, providing new pathways to complex ketones and other carbonyl derivatives. nih.gov

Decarbonylative/Dethiocarbonylative Couplings: Under certain catalytic conditions, particularly with transition metal co-catalysts, the thioacyl radical could undergo dethiocarbonylation to generate a butyl radical, which could then be functionalized in cross-coupling reactions. nih.gov

Electrochemical Synthesis: Electrocatalytic methods offer a transition-metal-free alternative for generating thioacyl radicals or for directly coupling thioacyl chlorides with other substrates. rsc.org Electrochemical synthesis of thioesters from acyl chlorides has been demonstrated, providing a green and efficient pathway that could be adapted for this compound. rsc.orgrsc.org

The unique electronic properties of sulfur may also lead to distinct reactivity patterns for thioacyl radicals compared to their oxygen-based acyl radical counterparts, a key area for mechanistic investigation. nih.gov

| Catalytic Method | Precursor | Key Intermediate | Potential Transformation |

| Photoredox Catalysis | This compound | Butanecarbothioyl Radical | Giese Addition to Alkenes nih.gov |

| Electrocatalysis | This compound | Butanecarbothioyl Radical/Anion | Reductive Cross-Coupling rsc.org |

| Metallaphotoredox | This compound | Alkyl Radical (post-dethiocarbonylation) | C(sp³)–C(sp²) Cross-Coupling |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

This compound is an ideal precursor for molecules designed for supramolecular assembly, owing to the unique noncovalent interaction capabilities of its derivatives, particularly thioamides.

Hydrogen Bonding: The thioamide bond, readily formed from this compound and a primary or secondary amine, is a versatile and powerful hydrogen-bonding motif. tue.nl Thioamides act as excellent hydrogen bond donors and acceptors, and these interactions are often stronger and more directional than those of their oxo-amide counterparts. tue.nlchemrxiv.org This allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures like helical polymers. tue.nl

n→π Interactions:* The interaction between the lone pair of a donor atom and the π* orbital of a nearby thiocarbonyl is significantly stronger in thioamides than in amides. acs.org This interaction plays a crucial role in dictating the conformational stability of molecules and can be exploited as a design element in creating ordered supramolecular structures. acs.org

Halogen Bonding: The presence of the chlorine atom in the parent molecule, and the potential to incorporate other halogens into derivatives, opens the door to using halogen bonding as a primary driving force for self-assembly. The sulfur atom of the thiocarbonyl group is an effective halogen bond acceptor. researchgate.net Research into the cocrystallization of this compound derivatives with halogen bond donors could lead to novel materials with precisely controlled solid-state packing. researchgate.nettuni.fi

Future research will focus on synthesizing a library of thioamides, thionoesters, and dithioesters from this compound and systematically studying their self-assembly behavior in solution and the solid state to create new functional materials, such as gels, liquid crystals, and porous solids.

Sustainable Chemical Processes and Circular Economy Approaches for Thioacyl Chloride Derivatives

Aligning chemical production with the principles of sustainability and the circular economy is a paramount goal for the 21st century. This compound is uniquely positioned to be integrated into such a framework, from its feedstock sourcing to the end-of-life considerations of its derived products.

Bio-based Feedstocks: The "butane" portion of the molecule can be sourced from butyric acid, which is efficiently produced via the anaerobic fermentation of lignocellulosic biomass and other renewable resources. nih.govmdpi.com Numerous strains of Clostridium are capable of producing butyric acid from agricultural residues like wheat straw or corn stover, providing a direct route from waste biomass to a key chemical precursor. researchgate.netnih.gov

Waste Valorization for Sulfur: The "thio" component can be derived from elemental sulfur, which is a massive-scale byproduct of the petroleum industry. rsc.org Finding large-scale uses for this excess sulfur is a major goal in green chemistry. researchgate.net Developing processes that combine bio-based butyric acid with waste-stream sulfur to generate this compound would represent a significant advance in waste valorization. rsc.org

Designing for Recyclability: A key tenet of the circular economy is designing products for disassembly and recycling. Sulfur-based polymers, particularly those made by the "inverse vulcanization" of elemental sulfur with olefin crosslinkers, are known for their recyclability. researchgate.net this compound can be used to synthesize monomers that, when copolymerized with elemental sulfur, could yield recyclable polysulfide materials with tailored properties. specialchem.com The reactive nature of the thioester bonds within such polymers could also be exploited for chemical recycling and monomer recovery.

Future research will aim to establish a complete value chain, starting from the sustainable synthesis of this compound from renewable and waste feedstocks and culminating in the design and synthesis of fully recyclable polymers and materials. nih.gov

| Circular Economy Stage | Sustainable Approach | Key Research Goal |

| Feedstock Sourcing | Fermentation of biomass to produce butyric acid nih.govmdpi.com | Optimize fermentation yield from diverse non-food biomass. |

| Reagent Sourcing | Use of waste elemental sulfur from petroleum refining rsc.org | Develop efficient methods for converting butyric acid and S₈ into the target molecule. |

| Synthesis Process | Employ green chlorinating agents and solvent-free conditions | Minimize waste and energy consumption in the synthesis of this compound. |

| Product Design | Create recyclable sulfur-containing polymers specialchem.com | Synthesize monomers from this compound for copolymerization with sulfur. |

| End-of-Life | Chemical recycling of polysulfide/polythioester materials | Develop efficient depolymerization protocols to recover monomers. |

Q & A

Basic: What are the standard methods for synthesizing and characterizing butanecarbothioyl chloride in academic research?

Answer:

this compound (C₄H₇ClO, CAS 141-75-3) is typically synthesized via the reaction of butyric acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Synthesis : Reflux butyric acid with excess SOCl₂ at 70–80°C for 4–6 hours, followed by distillation to isolate the product .

- Characterization :

- NMR spectroscopy : Confirm structure using ¹H and ¹³C NMR, with expected peaks at δ 0.95 (triplet, CH₃), 1.65 (sextet, CH₂), 2.35 (triplet, CH₂CO), and 3.05 (triplet, Cl) .

- Mass spectrometry : Molecular ion peak at m/z 106.55 (M⁺) .

- Purity assessment : Use gas chromatography (GC) with flame ionization detection (FID) to verify ≥98% purity .

Basic: How should researchers handle contradictions in reported thermodynamic data for this compound?

Answer:

Discrepancies in thermodynamic properties (e.g., boiling point, density) often arise from differences in experimental conditions or calibration standards. To resolve these:

- Systematic review : Follow PRISMA guidelines to collate data from peer-reviewed studies, prioritizing measurements under controlled conditions (e.g., NIST-standardized methods) .

- Replicate experiments : Reproduce key measurements (e.g., density at 25°C, reported as 1.026 g/mL ) using calibrated equipment.

- Statistical analysis : Apply Cochrane meta-analysis frameworks to assess heterogeneity and derive consensus values.

Advanced: What experimental strategies optimize the stability of this compound in long-term storage?

Answer:

this compound is moisture-sensitive and prone to hydrolysis. Stability optimization involves:

- Storage conditions : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent degradation .

- Stabilizers : Add molecular sieves (3Å) to absorb trace moisture .

- Stability monitoring : Conduct periodic FT-IR analysis to detect hydrolysis products (e.g., butyric acid peaks at 1700 cm⁻¹) .

Advanced: How can computational modeling predict reaction pathways involving this compound?

Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to:

- Mechanistic insights : Model nucleophilic acyl substitution reactions, predicting activation energies for intermediates .

- Solvent effects : Compare reaction rates in polar aprotic (e.g., THF) vs. nonpolar solvents using COSMO-RS solvation models .

- Validation : Cross-reference computed vibrational frequencies (IR) with experimental data to refine accuracy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Refer to GHS-compliant safety guidelines :

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods.

- Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite.

- Exposure response : Immediate rinsing with water for skin/eye contact; monitor for respiratory irritation.

Advanced: How to design kinetic studies for this compound in esterification reactions?

Answer:

- Reaction setup : Use in situ FT-IR or HPLC to track acyl chloride consumption and ester formation .

- Rate determination : Apply pseudo-first-order kinetics with excess alcohol; calculate rate constants (k) via nonlinear regression .

- Activation parameters : Derive ΔH‡ and ΔS‡ from Arrhenius plots across temperatures (20–60°C) .

Basic: What analytical techniques confirm the absence of impurities in synthesized this compound?

Answer:

- Chromatography : GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water) to detect residual thionyl chloride or butyric acid .

- Elemental analysis : Verify Cl content (theoretical: 33.3%) via combustion analysis .

- Karl Fischer titration : Quantify moisture content (<0.1% w/w) to ensure anhydrous conditions .

Advanced: How to address discrepancies in spectroscopic data across different research groups?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.